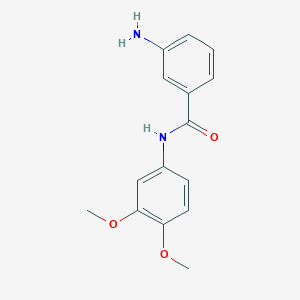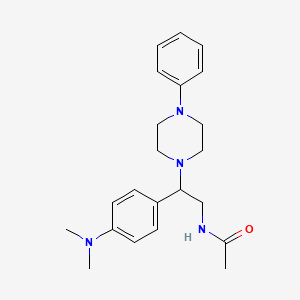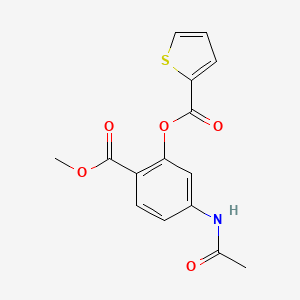
1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((2-Methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H23F3N6O2 and its molecular weight is 424.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
Research has explored the synthesis of various derivatives related to the specified compound, highlighting innovative synthetic pathways and chemical reactions. For instance, the development of novel pyrimidine and thiadiazol-2-yl)urea derivatives has shown significant anti-CML activity through the PI3K/AKT signaling pathway, suggesting their potential as therapeutic agents for chronic myeloid leukemia (Weiwei Li et al., 2019). Additionally, the creation of dihydropyrimidinone derivatives featuring morpholine moieties showcases the versatility of these compounds in generating substances with varied biological activities (M. A. Bhat et al., 2018).
Biological Activities and Applications
The derivatives of the core chemical structure have been evaluated for their biological activities, including antioxidative properties and their role as enzyme inhibitors. Research into the synthesis of tetrahydropyrimidine-5-carboxylates has demonstrated their potential in inhibiting carbonic anhydrase and cholinesterase enzymes, indicating applications in treating conditions related to enzyme dysfunction (A. Sujayev et al., 2016). Similarly, the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors underlines the critical role of such compounds in cancer therapy, emphasizing the importance of stereochemistry in enhancing therapeutic efficacy (Zecheng Chen et al., 2010).
Environmental and Microbial Degradation
Studies on the environmental degradation of related urea compounds, like chlorimuron-ethyl, by microbial agents such as Aspergillus niger, offer insights into the bioremediation potential of these substances. This research suggests that fungi can transform herbicides into less harmful metabolites, providing a basis for developing strategies to mitigate environmental contamination (Seema B. Sharma et al., 2012).
Eigenschaften
IUPAC Name |
1-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N6O2/c1-13-25-16(12-17(26-13)28-7-9-30-10-8-28)23-5-6-24-18(29)27-15-4-2-3-14(11-15)19(20,21)22/h2-4,11-12H,5-10H2,1H3,(H,23,25,26)(H2,24,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMOPJSCTLALPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Chlorophenyl)-5-[1-(4-ethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2824176.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorobenzyl)acetamide](/img/structure/B2824180.png)

![2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2824182.png)


![N-[4-[2-(2-methylpropanoyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2824186.png)


![6-(4-fluorobenzyl)-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2824194.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2824196.png)
![3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)